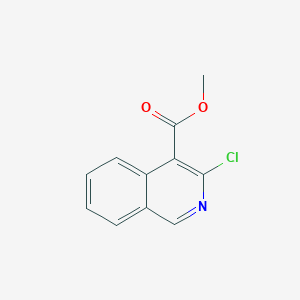

Methyl 3-chloroisoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQIYLQWJRJJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857567 | |

| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260642-58-7 | |

| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonylation of Isoquinoline Derivatives

A prominent method involves palladium-catalyzed carbonylation of halogenated isoquinoline precursors, which has been extensively studied for the synthesis of isoquinoline-4-carboxylate esters:

-

- Use of palladium catalysts such as palladium chloride or triphenylphosphine complexes.

- Carbon monoxide (CO) as a carbonyl source, maintained under high pressure (typically 15–40 atm).

- Solvents like methanol or anisole facilitate the reaction, with temperatures around 140–160°C.

- Reaction times generally range from 3 to 4 hours.

Halogenation and Subsequent Functionalization

Halogenation at specific positions on the isoquinoline ring is critical for subsequent substitution:

-

- Nucleophilic halogen sources such as N-bromosuccinimide or N-chlorosuccinimide are used for selective chlorination or bromination at the 3- or 4-positions.

-

- Post-halogenation, cross-coupling reactions (e.g., Suzuki or Stille) enable the attachment of various aryl groups, expanding the diversity of derivatives.

Esterification and Carboxylation

-

- Esterification typically occurs via direct reaction of the carboxylic acid with methanol in the presence of acid catalysts or through transesterification of acid chlorides.

Decarboxylation and Carboxylation:

- Carboxylation of isoquinoline derivatives is achieved via high-temperature reactions with CO or via decarboxylation of precursor acids under controlled conditions.

Key Research Findings and Data

| Methodology | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation | PdCl₂, triphenylphosphine, CO | 140–160°C, 15–40 atm, 3–4 hrs | Up to 85% | High selectivity for 4-carboxylate ester |

| Halogenation + Cross-coupling | N-halosuccinimide, boronic acids | Room to reflux, Pd catalysis | Varies | Enables diverse substitution at 3- or 4-positions |

| Direct esterification | Carboxylic acids + methanol | Reflux, acid catalyst | 70–90% | Efficient for ester formation |

Research Insights and Optimization

Recent studies emphasize the importance of catalyst choice and reaction atmosphere:

-

- Palladium catalysts with phosphine ligands significantly improve yields and selectivity.

- Use of CO under pressure ensures effective carbonylation at milder temperatures.

-

- Maintaining an inert atmosphere with CO is critical to prevent side reactions.

- Solvent polarity influences the rate and outcome of esterification and carbonylation steps.

-

- Use of microwave irradiation has been explored to reduce reaction times and improve yields.

- Transition metal catalysis combined with ligand optimization enhances regioselectivity.

Notes on Synthesis Strategy

- The synthesis often begins with halogenation of isoquinoline, followed by palladium-catalyzed carbonylation to introduce the carboxylate group at the 4-position.

- Subsequent esterification yields methyl 3-chloroisoquinoline-4-carboxylate.

- Variations in halogenation and coupling steps allow for structural diversification, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic substitution: Substituted isoquinoline derivatives.

Reduction: Methyl 3-chloroisoquinoline-4-methanol.

Oxidation: 3-chloroisoquinoline-4-carboxylic acid.

Scientific Research Applications

Methyl 3-chloroisoquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are not well-characterized but could involve inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Properties :

- Partition Coefficient (LogP) : 2.67 (indicating moderate lipophilicity) .

- Polar Surface Area (PSA) : 39.19 Ų (suggesting moderate polarity due to the ester and heterocyclic nitrogen) .

- Applications : Primarily used as a pharmaceutical intermediate, leveraging its reactivity for synthesizing bioactive molecules .

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 1-chloroisoquinoline-4-carboxylate

Molecular Formula: C₁₁H₈ClNO₂ (identical to the target compound) . Key Differences:

- The chlorine atom is at the 1-position instead of the 3-position.

- Impact : Positional isomerism influences electronic distribution and steric effects. The 1-chloro derivative may exhibit altered reactivity in substitution reactions due to proximity to the nitrogen atom in the pyridine ring. Biological activity could differ due to changes in binding interactions .

Substituent Variation: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate

Molecular Formula: C₁₂H₁₀ClNO₃ . Molecular Weight: 251.67 g/mol . Key Differences:

- Addition of a methoxy group (-OCH₃) at the 6-position.

- Electron-donating methoxy groups may alter the electron density of the isoquinoline ring, affecting nucleophilic/electrophilic reactivity.

Heterocycle Replacement: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Molecular Formula : C₆H₅ClN₂O₂ .

Key Differences :

- Replaces the isoquinoline scaffold with a pyrimidine ring (six-membered ring with two nitrogen atoms).

- Impact: Pyrimidines are smaller and less aromatic than isoquinolines, leading to differences in solubility and hydrogen-bonding capacity.

Substituent Type: 3-Chloro-4-methylisoquinoline

Molecular Formula : C₁₀H₈ClN .

Molecular Weight : 177.63 g/mol .

Key Differences :

- Replaces the 4-carboxylate ester with a methyl group .

- Impact: Reduced molecular weight and PSA due to the loss of the polar ester group.

Tabular Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| Methyl 3-chloroisoquinoline-4-carboxylate | C₁₁H₈ClNO₂ | 221.64 | 2.67 | 39.19 | 3-Cl, 4-COOCH₃ |

| Methyl 1-chloroisoquinoline-4-carboxylate | C₁₁H₈ClNO₂ | 221.64 | N/A | N/A | 1-Cl, 4-COOCH₃ |

| Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | N/A | N/A | 3-Cl, 6-OCH₃, 4-COOCH₃ |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | ~175.57* | N/A | N/A | 2-Cl, 6-CH₃, 4-COOH |

| 3-Chloro-4-methylisoquinoline | C₁₀H₈ClN | 177.63 | N/A | N/A | 3-Cl, 4-CH₃ |

*Calculated based on molecular formula.

Research Findings and Implications

- Positional Isomerism : The chlorine position significantly impacts electronic effects. For example, 1-chloro derivatives may exhibit stronger intramolecular interactions with the nitrogen atom, altering reactivity in cross-coupling reactions .

- Ester vs. Methyl Group: The absence of the ester in 3-Chloro-4-methylisoquinoline simplifies synthesis but reduces versatility in further functionalization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Methyl 3-chloroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing findings from various studies, including molecular docking analyses, pharmacological effects, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

This compound features a chloro group at the third position of the isoquinoline ring and a carboxylate ester at the fourth position. Its molecular formula is with a molecular weight of approximately 221.64 g/mol. The unique structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the isoquinoline family, including this compound, exhibit a range of pharmacological effects:

- Anticancer Activity : Isoquinolines have been reported to possess anticancer properties, with some derivatives showing selective toxicity against various cancer cell lines while sparing normal cells .

- Antimicrobial Effects : Certain isoquinoline derivatives demonstrate significant antimicrobial activity against bacteria and fungi .

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways, suggesting potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound to various proteins. These studies help predict its mechanism of action and potential therapeutic targets.

| Protein (PDB ID) | Binding Residues | Bond Distances (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 6EUO | SER126 | 3.23 | -5.4 |

| ASP125 | 3.05 | ||

| THR129 | 2.99 | ||

| 7E58 | SER171 | 2.88 | -4.5 |

| ARG310 | 2.80 | ||

| 2QVD | CYS29 | 3.08 | -4.9 |

The binding energy values indicate favorable interactions between the compound and target proteins, suggesting potential for therapeutic development.

Comparative Analysis with Similar Compounds

Comparative studies reveal how this compound interacts differently than related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl isoquinoline-7-carboxylate | Similar carboxylate group without chlorine | Potentially lower reactivity |

| Ethyl 3-chloroisoquinoline-4-carboxylate | Ethyl ester at the fourth position | Exhibits antimicrobial and anticancer activities |

| Methyl 5-chloroisoquinoline-7-carboxylate | Chlorine at a different position | Different reactivity profile due to positional variation |

These comparisons highlight how variations in structure can lead to differences in biological activity.

Case Studies

- Anticancer Screening : A study evaluated the cytotoxic effects of this compound on human colon carcinoma cell lines using sulforhodamine B (SRB) assays. Results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Another investigation utilized minimum inhibitory concentration (MIC) assays to assess the antimicrobial properties of isoquinoline derivatives, including this compound. The compound demonstrated notable activity against strains of Candida albicans and Aspergillus niger, supporting its use in antifungal applications .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.